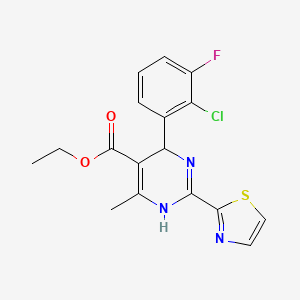![molecular formula C42H72O14 B13915013 2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13915013.png)
2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is likely to be a derivative of a natural product or a synthetic analog with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Glycosylation: The attachment of the oxane ring with hydroxyl groups can be done using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve:
Fermentation: If the compound is a natural product, it can be produced through microbial fermentation.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: Reduction of double bonds or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include oxidized or reduced forms of the compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a starting material for synthesizing analogues with potential biological activity.
Study of Reaction Mechanisms: Understanding the reactivity and mechanisms of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Cell Signaling: May interact with cell signaling pathways.
Medicine
Drug Development: Potential lead compound for developing new drugs.
Therapeutic Applications: Possible applications in treating diseases due to its biological activity.
Industry
Biotechnology: Used in biotechnological applications for producing derivatives.
Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes.
Comparison with Similar Compounds
Similar Compounds
Steroids: Similar in structure due to the cyclopenta[a]phenanthrene core.
Glycosides: Similar due to the presence of glycosyl groups.
Uniqueness
Complexity: The compound’s structure is more complex than typical steroids or glycosides.
Biological Activity: Unique biological activities due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C42H72O14 |
|---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
2-[[3,12-dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-19(2)10-9-13-42(8,56-38-34(52)32(50)30(48)25(18-44)54-38)21-11-14-41(7)27-20(3)35(55-37-33(51)31(49)29(47)24(17-43)53-37)36-39(4,5)26(46)12-15-40(36,6)22(27)16-23(45)28(21)41/h10,20-38,43-52H,9,11-18H2,1-8H3 |
InChI Key |
IMRDPGPCESGXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(C3C2(CCC3C(C)(CCC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5(CCC(C(C5C1OC6C(C(C(C(O6)CO)O)O)O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
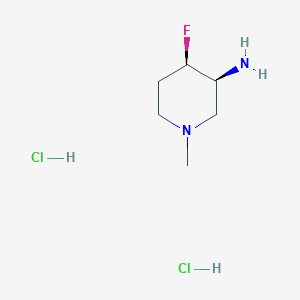
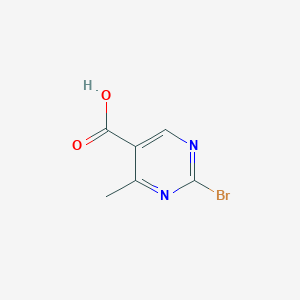
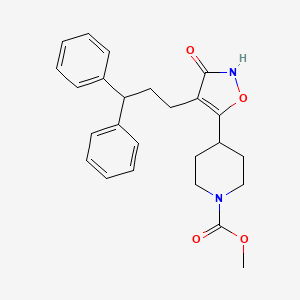
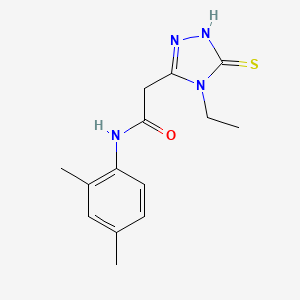
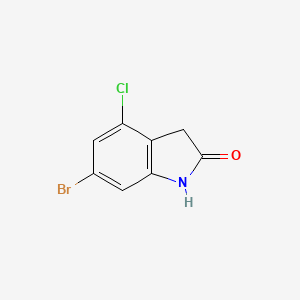
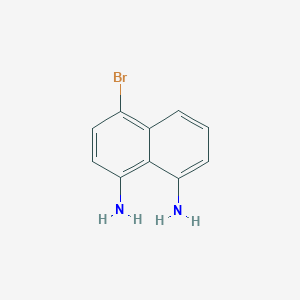
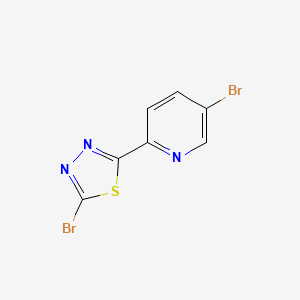
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)
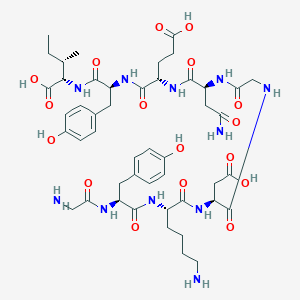
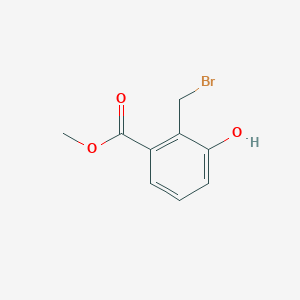
![Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915002.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride](/img/structure/B13915007.png)
